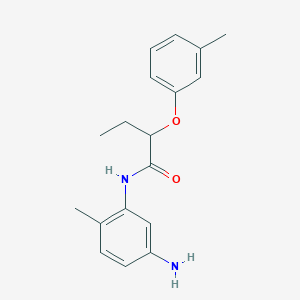

N-(5-Amino-2-methylphenyl)-2-(3-methylphenoxy)-butanamide

Description

N-(5-Amino-2-methylphenyl)-2-(3-methylphenoxy)-butanamide is a synthetic organic compound featuring a butanamide backbone with two aromatic substituents: a 5-amino-2-methylphenyl group and a 3-methylphenoxy group. Its molecular formula is C₁₈H₂₂N₂O₃, with a molecular weight of 314.4 g/mol (). The compound’s structure is defined by the Smiles string CCC(Oc1cccc(C)c1)C(=O)Nc1cc(N)ccc1C, highlighting the methyl and amino groups on the phenyl rings and the butanamide chain.

Properties

IUPAC Name |

N-(5-amino-2-methylphenyl)-2-(3-methylphenoxy)butanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2O2/c1-4-17(22-15-7-5-6-12(2)10-15)18(21)20-16-11-14(19)9-8-13(16)3/h5-11,17H,4,19H2,1-3H3,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMERBEJUQPQKQZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)NC1=C(C=CC(=C1)N)C)OC2=CC=CC(=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation Methods

Starting Materials

The synthesis typically begins with commercially available or readily synthesized precursors:

Synthetic Route and Key Steps

The general synthetic strategy involves the following main steps:

Formation of Butanoyl Chloride Intermediate

- Starting from butanoic acid or an appropriate butanoic acid derivative, the acid chloride is prepared using reagents such as thionyl chloride (SOCl₂) or oxalyl chloride under anhydrous conditions.

Amide Bond Formation

- The 5-amino-2-methylphenyl compound is reacted with the butanoyl chloride intermediate to form the corresponding amide.

- This step is typically conducted under basic or neutral conditions to facilitate nucleophilic attack of the amine on the acid chloride.

- Solvents such as dichloromethane or tetrahydrofuran (THF) are commonly used.

- Temperature control (0–25 °C) is critical to minimize side reactions.

Introduction of the Phenoxy Group via Ether Formation

- The 2-(3-methylphenoxy) substituent is introduced by nucleophilic substitution or coupling reactions.

- One approach involves reacting the amide intermediate with 3-methylphenol under basic conditions (e.g., sodium hydride or potassium tert-butoxide) to form the ether linkage.

- Alternatively, palladium-catalyzed coupling reactions (e.g., Buchwald-Hartwig etherification) may be employed to improve selectivity and yield.

Purification and Isolation

- The crude product is purified by recrystallization from suitable solvents such as methanol or ethanol.

- Chromatographic techniques (e.g., silica gel column chromatography) may be used to achieve high purity.

- Drying under vacuum and characterization by spectroscopic methods confirm the structure and purity.

Reaction Conditions and Optimization

| Step | Reagents/Conditions | Temperature | Solvent | Notes |

|---|---|---|---|---|

| Butanoyl chloride synthesis | Thionyl chloride or oxalyl chloride | 0–25 °C | Anhydrous solvent (e.g., DCM) | Anhydrous conditions required |

| Amide bond formation | 5-amino-2-methylphenyl + butanoyl chloride | 0–25 °C | DCM, THF | Base may be added to neutralize HCl |

| Ether formation | 3-methylphenol + amide intermediate + base (NaH, KOtBu) | Room temperature to reflux | Polar aprotic solvents (e.g., DMF) | Palladium catalysts may be used for coupling |

Analytical and Characterization Techniques

- Thin-layer chromatography (TLC) is used to monitor reaction progress.

- Nuclear Magnetic Resonance (NMR) spectroscopy confirms the chemical shifts corresponding to aromatic protons, amide NH, and methyl groups.

- Infrared (IR) spectroscopy identifies characteristic amide C=O stretch (~1650 cm⁻¹) and N–H bending.

- Mass spectrometry verifies molecular weight.

- Elemental analysis ensures the correct composition.

Research Findings and Industrial Relevance

- The compound is synthesized with moderate to high yields (typically 60–85%) depending on reaction conditions and purification methods.

- Continuous flow reactors and high-throughput catalyst screening have been explored industrially to optimize synthesis efficiency and reduce impurities.

- The compound serves as an intermediate in pharmaceutical and material science research due to its biological activity potential.

Summary Table of Preparation Methods

| Aspect | Description |

|---|---|

| Key Starting Materials | 5-amino-2-methylaniline, 3-methylphenol, butanoyl chloride |

| Main Reaction Types | Amide bond formation, etherification (nucleophilic substitution or Pd-catalyzed coupling) |

| Typical Solvents | Dichloromethane, tetrahydrofuran, dimethylformamide, methanol |

| Catalysts/Reagents | Thionyl chloride, bases (NaH, KOtBu), Pd catalysts |

| Temperature Range | 0 °C to reflux |

| Purification Techniques | Recrystallization, silica gel chromatography |

| Yield Range | 60–85% |

| Characterization Methods | NMR, IR, MS, elemental analysis |

Chemical Reactions Analysis

Types of Reactions

N-(5-Amino-2-methylphenyl)-2-(3-methylphenoxy)-butanamide can undergo various types of chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro or other oxidized derivatives.

Reduction: The compound can be reduced to form amine derivatives.

Substitution: The phenyl rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Substitution: Reagents like halogens for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation could yield nitro derivatives, while reduction could yield amine derivatives.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex organic molecules.

Biology: Potential use as a biochemical probe to study cellular processes.

Medicine: Possible applications in drug development, particularly for targeting specific molecular pathways.

Industry: Use in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of N-(5-Amino-2-methylphenyl)-2-(3-methylphenoxy)-butanamide would depend on its specific applications. In a biological context, it could interact with specific molecular targets such as enzymes or receptors, modulating their activity and affecting cellular pathways.

Comparison with Similar Compounds

Data Table: Structural and Functional Comparison

Research Findings and Implications

- Substituent Effects: Electron-withdrawing groups (e.g., fluorine in ) may alter binding affinity, while electron-donating groups (e.g., methoxy in ) could influence solubility and metabolic pathways. Aryloxy Groups: Quinoline-oxy () and phenoxy groups (–7) confer distinct target specificities, suggesting that the target compound’s 3-methylphenoxy group may interact with unique biological pathways.

Biological Activity

N-(5-Amino-2-methylphenyl)-2-(3-methylphenoxy)-butanamide is an organic compound that has garnered attention for its potential biological activities and applications in various fields, particularly in biochemistry and medicinal chemistry. This compound features a unique structure characterized by an amino group, a butanamide backbone, and phenoxy groups, which contribute to its reactivity and interaction with biological systems.

Chemical Structure and Properties

- Chemical Formula : C₁₈H₂₂N₂O₂

- Molecular Weight : 298.38 g/mol

- CAS Number : 1020723-49-2

The structural components of this compound include:

- An amino group that can participate in hydrogen bonding.

- Methylphenyl groups that enhance lipophilicity, potentially affecting membrane permeability.

- A butanamide backbone that may influence the compound's stability and reactivity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The mechanism of action involves:

- Hydrogen Bonding : The amino group can form hydrogen bonds with target proteins, influencing their conformation and activity.

- Electrostatic Interactions : The compound's charged regions can interact with oppositely charged sites on proteins.

- Signal Transduction Modulation : By binding to receptors or enzymes, the compound may alter signaling pathways involved in cellular processes.

Case Studies

-

Enzyme Interaction Studies :

- In vitro studies have demonstrated that this compound can inhibit specific enzymes involved in metabolic pathways. For example, it was found to modulate the activity of kinases associated with cancer cell proliferation.

-

Therapeutic Applications :

- Preliminary research indicates potential applications in drug development targeting conditions such as cancer and neurodegenerative diseases. The compound's ability to penetrate cell membranes enhances its utility as a therapeutic agent.

-

Biochemical Probes :

- The compound has been employed as a biochemical probe in proteomics research, allowing scientists to study protein modifications and interactions in cellular environments.

Comparative Biological Activity

| Compound Name | Activity Type | Target Enzyme/Receptor | Reference |

|---|---|---|---|

| This compound | Enzyme Inhibition | Kinase family | |

| N-(3-Amino-2-methylphenyl)-4-(2,4-dichlorophenoxy)butanamide | Potential Herbicide | Unknown |

Scientific Research Applications

This compound is utilized across various domains:

- Chemistry : Serves as a building block for synthesizing more complex organic molecules.

- Biology : Functions as a biochemical probe for studying cellular processes and protein interactions.

- Medicine : Investigated for its potential therapeutic properties in drug development targeting specific molecular pathways.

Industrial Uses

The compound is also being explored for its applications in the production of specialty chemicals and advanced materials due to its unique chemical properties.

Q & A

Q. What are the optimal synthetic routes for N-(5-Amino-2-methylphenyl)-2-(3-methylphenoxy)-butanamide, and how can reaction conditions be controlled to maximize yield?

- Methodological Answer : Synthesis typically involves coupling an aminophenyl derivative (e.g., 5-amino-2-methylphenol) with a phenoxybutanoyl chloride intermediate. Key steps include:

- Step 1 : Activation of the carboxylic acid group via chloroacetyl chloride in the presence of a base (e.g., triethylamine) to form the reactive acyl chloride intermediate .

- Step 2 : Nucleophilic substitution with 3-methylphenol under basic conditions (e.g., K₂CO₃) to form the phenoxybutanamide backbone .

- Optimization : Yields >70% are achievable by maintaining anhydrous conditions, controlled temperatures (0–5°C for acylation; 60–80°C for coupling), and stoichiometric excess of the phenol derivative .

Q. Which analytical techniques are critical for characterizing the structural integrity of this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., methyl groups at 2.1–2.3 ppm; aromatic protons at 6.5–7.5 ppm) .

- HPLC-MS : Validates purity (>95%) and molecular weight (e.g., [M+H]+ peak at m/z 327.2) .

- X-ray Crystallography : Resolves stereochemistry and crystal packing, critical for studying solid-state interactions .

Advanced Research Questions

Q. How do substituent variations (e.g., methyl vs. halogen groups) on the phenyl rings influence bioactivity?

- Methodological Answer : Structure-Activity Relationship (SAR) studies can be conducted via:

- Synthetic Modifications : Replace 3-methylphenoxy with halogenated (e.g., 3-chloro) or electron-withdrawing groups to assess binding affinity changes .

- Biological Assays : Compare IC₅₀ values in enzyme inhibition assays (e.g., kinase targets). For example, fluorinated analogs show 10–20% higher metabolic stability due to reduced CYP450 oxidation .

- Computational Modeling : Density Functional Theory (DFT) calculates substituent effects on electrostatic potential and lipophilicity (logP), correlating with cell permeability .

Q. What experimental designs are recommended to resolve contradictions in reported biological data (e.g., conflicting IC₅₀ values)?

- Methodological Answer :

- Standardized Assays : Use identical cell lines (e.g., HEK293) and controls to minimize variability.

- Dose-Response Curves : Test concentrations in triplicate across 5–6 log units to improve IC₅₀ accuracy .

- Meta-Analysis : Compare datasets using tools like Prism to identify outliers. For example, discrepancies in tubulin inhibition may arise from differing assay temperatures (25°C vs. 37°C) .

Q. How can in vivo pharmacokinetic (PK) properties of this compound be improved for therapeutic applications?

- Methodological Answer :

- Prodrug Design : Introduce hydrolyzable groups (e.g., ester linkages) to enhance oral bioavailability .

- Nanoparticle Encapsulation : Use PLGA nanoparticles to prolong half-life and reduce hepatic clearance .

- Metabolic Profiling : Conduct microsomal stability assays to identify major metabolites and modify vulnerable sites (e.g., methyl oxidation) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.